

An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole

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Compound of Interest

Compound Name: 4-Bromo-1-propyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1-propyl-1H-imidazole**, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific N-propyl derivative, this guide focuses on the well-characterized precursor, 4-Bromo-1H-imidazole, and outlines a standard, reliable synthetic pathway for the preparation of **4-Bromo-1-propyl-1H-imidazole**.

Core Compound Data: 4-Bromo-1H-imidazole

4-Bromo-1H-imidazole is the essential starting material for the synthesis of its N-propyl derivative. Its physical and chemical properties are well-documented and crucial for handling and reaction setup.

Table 1: Physicochemical Properties of 4-Bromo-1H-imidazole

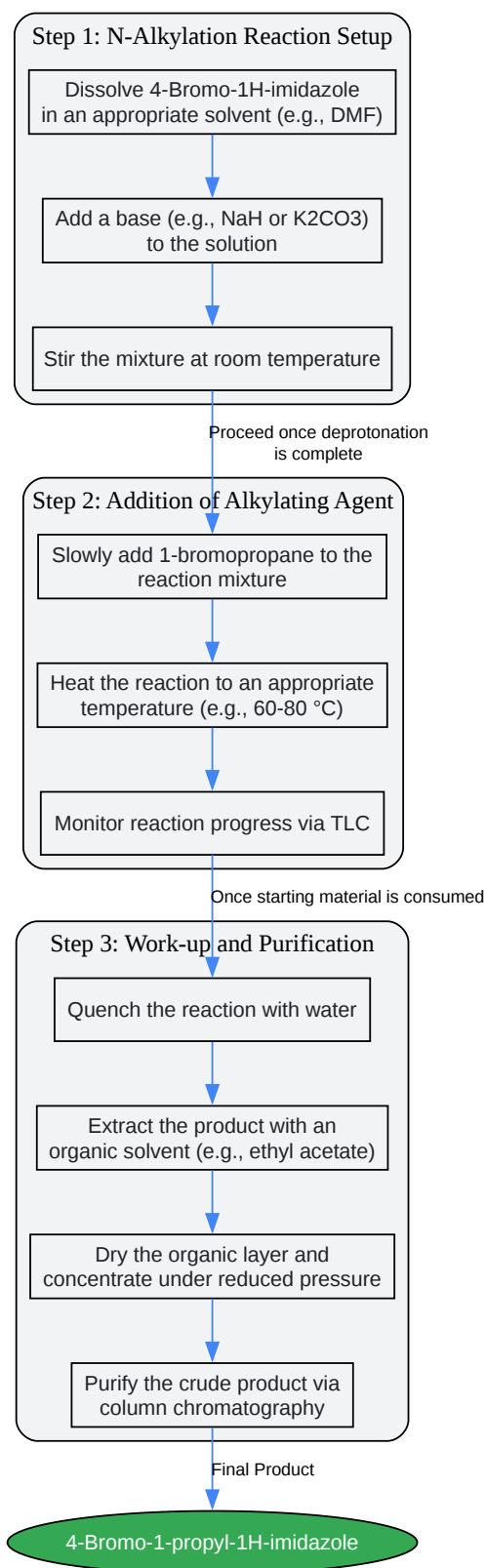
Property	Value	Reference
CAS Number	2302-25-2	[1] [2] [3]
Molecular Formula	C ₃ H ₃ BrN ₂	[1] [2]
Molecular Weight	146.97 g/mol	[2]
Appearance	Off-white powder	[1]
Melting Point	131-135 °C	[1]
Purity	≥ 97-98% (HPLC)	[1]
Storage Conditions	0 - 8 °C	[1]

Synthesis of 4-Bromo-1-propyl-1H-imidazole

The synthesis of **4-Bromo-1-propyl-1H-imidazole** is most effectively achieved through the N-alkylation of 4-Bromo-1H-imidazole. This is a common and versatile method for creating N-substituted imidazole derivatives.

Reaction Scheme:

Experimental Workflow Diagram



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Caption: Synthetic workflow for the N-propylation of 4-Bromo-1H-imidazole.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and the subsequent N-alkylation to yield the target compound.

There are several established methods for the synthesis of 4-Bromo-1H-imidazole. One common method involves the selective debromination of a polybrominated imidazole.^[4]

- Materials: 2,4,5-tribromoimidazole, sodium sulfite, water, ethyl acetate, anhydrous sodium sulfate.
- Procedure:
 - To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).^[4]
 - Stir the reaction mixture at 110 °C for 6 hours.^[4]
 - After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.^[4]
 - Combine the organic layers and dry with anhydrous sodium sulfate.^[4]
 - Remove the ethyl acetate by concentration under reduced pressure to yield the target product, 4-Bromo-1H-imidazole.^[4]

This protocol is a general procedure for the N-alkylation of imidazoles and is expected to be effective for the synthesis of the target compound.

- Materials: 4-Bromo-1H-imidazole, 1-bromopropane, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous magnesium sulfate.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1H-imidazole in anhydrous DMF.
 - Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

- Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
- Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and carefully quench with water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel to obtain pure **4-Bromo-1-propyl-1H-imidazole**.

Applications in Drug Development and Research

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[5] 4-Bromo-1H-imidazole and its derivatives serve as versatile building blocks in the synthesis of more complex molecules. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This makes these compounds valuable intermediates in the development of new therapeutic agents. For instance, related imidazole-containing structures have shown potential as antifungal and antibacterial agents.[1]

Conclusion

While direct experimental data for **4-Bromo-1-propyl-1H-imidazole** is not extensively published, its synthesis is readily achievable through standard organic chemistry methodologies. This guide provides a robust framework for its preparation and highlights the importance of its precursor, 4-Bromo-1H-imidazole, as a key intermediate in pharmaceutical

and chemical research. Researchers working with this and related compounds can utilize the provided protocols as a starting point for their synthetic endeavors.

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